Isopropyl unoprostone

Vue d'ensemble

Description

L’unoprostone isopropylique est un docosanoïde synthétique et un analogue de la prostaglandine. Il est principalement utilisé en ophtalmologie pour la prise en charge du glaucome à angle ouvert et de l’hypertension oculaire. Le composé agit en réduisant la pression intraoculaire, ce qui contribue à prévenir les dommages du nerf optique et la perte de vision .

Préparation Methods

Synthetic Routes and Reaction Conditions

L’unoprostone isopropylique est synthétisé par un processus en plusieurs étapes qui implique l’estérification de l’unoprostone avec de l’alcool isopropylique. Les étapes clés comprennent :

Synthèse de l’unoprostone : Ceci implique la cyclisation d’un dérivé d’acide gras à longue chaîne pour former la structure cyclique du cyclopentane caractéristique des prostaglandines.

Estérification : L’unoprostone est ensuite estérifié avec de l’alcool isopropylique en milieu acide pour former de l’unoprostone isopropylique.

Industrial Production Methods

La production industrielle de l’unoprostone isopropylique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités d’unoprostone sont synthétisées à l’aide de réacteurs automatisés.

Purification : Le produit brut est purifié en utilisant des techniques telles que la chromatographie pour assurer une grande pureté.

Estérification : L’unoprostone purifié est estérifié avec de l’alcool isopropylique dans de grands réacteurs.

Contrôle de la qualité : Le produit final subit un contrôle de la qualité rigoureux pour s’assurer qu’il répond aux normes pharmaceutiques.

Chemical Reactions Analysis

Types of Reactions

L’unoprostone isopropylique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle du cyclopentane.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle.

Common Reagents and Conditions

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium sur carbone.

Major Products Formed

Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, qui sont souvent plus polaires et ont des propriétés pharmacologiques différentes .

Scientific Research Applications

L’unoprostone isopropylique a plusieurs applications de recherche scientifique :

Ophtalmologie : Il est utilisé pour abaisser la pression intraoculaire chez les patients atteints de glaucome ou d’hypertension oculaire.

Neuroprotection : La recherche a montré que l’unoprostone isopropylique peut protéger les cellules rétiniennes du stress oxydatif et des dommages induits par la lumière.

Administration de médicaments : Des études ont exploré l’utilisation de l’unoprostone isopropylique dans des dispositifs à libération prolongée pour l’administration de médicaments trans-scléraux.

Mechanism of Action

L’unoprostone isopropylique réduit la pression intraoculaire en augmentant l’écoulement de l’humeur aqueuse par le réseau trabéculaire. Le mécanisme exact n’est pas entièrement compris, mais il est supposé impliquer l’activation des canaux potassiques activés par le calcium et des canaux chlorures, ce qui conduit à une augmentation de l’écoulement des fluides .

Comparison with Similar Compounds

Similar Compounds

Latanoprost : Un autre analogue de la prostaglandine utilisé pour abaisser la pression intraoculaire.

Bimatoprost : Une prostamide synthétique ayant des applications similaires dans le traitement du glaucome.

Tafluprost : Un analogue de la prostaglandine avec un mécanisme d’action similaire.

Uniqueness

L’unoprostone isopropylique est unique par son double mécanisme d’action, impliquant à la fois les voies de la prostaglandine et la modulation des canaux ioniques. Ceci le rend particulièrement efficace chez les patients qui ne répondent pas à d’autres traitements .

Applications De Recherche Scientifique

Unoprostone isopropyl has several scientific research applications:

Ophthalmology: It is used to lower intraocular pressure in patients with glaucoma or ocular hypertension.

Neuroprotection: Research has shown that unoprostone isopropyl can protect retinal cells from oxidative stress and light-induced damage.

Drug Delivery: Studies have explored the use of unoprostone isopropyl in sustained-release devices for transscleral drug delivery.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Unoprostone isopropyl is synthesized through a multi-step process that involves the esterification of unoprostone with isopropyl alcohol. The key steps include:

Synthesis of Unoprostone: This involves the cyclization of a long-chain fatty acid derivative to form the cyclopentane ring structure characteristic of prostaglandins.

Esterification: Unoprostone is then esterified with isopropyl alcohol under acidic conditions to form unoprostone isopropyl.

Industrial Production Methods

Industrial production of unoprostone isopropyl follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of unoprostone are synthesized using automated reactors.

Purification: The crude product is purified using techniques such as chromatography to ensure high purity.

Esterification: The purified unoprostone is esterified with isopropyl alcohol in large reactors.

Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Unoprostone isopropyl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the cyclopentane ring.

Substitution: Substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which are often more polar and have different pharmacological properties .

Mécanisme D'action

Unoprostone isopropyl reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork. The exact mechanism is not fully understood, but it is believed to involve the activation of calcium-activated potassium channels and chloride channels, leading to increased fluid outflow .

Comparaison Avec Des Composés Similaires

Similar Compounds

Latanoprost: Another prostaglandin analogue used to lower intraocular pressure.

Bimatoprost: A synthetic prostamide with similar applications in glaucoma treatment.

Tafluprost: A prostaglandin analogue with a similar mechanism of action.

Uniqueness

Unoprostone isopropyl is unique in its dual mechanism of action, involving both prostaglandin pathways and ion channel modulation. This makes it particularly effective in patients who are unresponsive to other treatments .

Propriétés

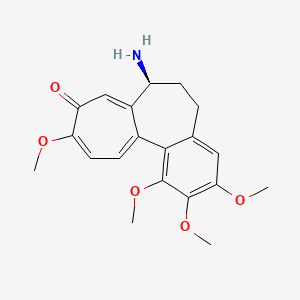

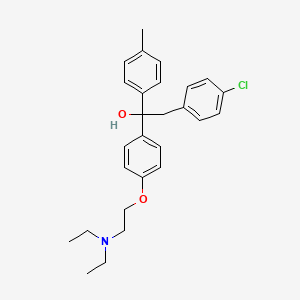

IUPAC Name |

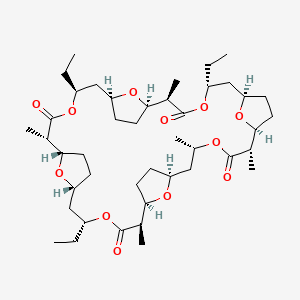

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUPXHKCPIKWLR-JHUOEJJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049071 | |

| Record name | Unoprostone isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120373-24-2 | |

| Record name | Isopropyl unoprostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unoprostone isopropyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Unoprostone isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNOPROSTONE ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isopropyl unoprostone lower intraocular pressure (IOP)?

A1: this compound primarily reduces IOP by enhancing uveoscleral outflow, an important pathway for aqueous humor drainage. [] While the exact mechanism is not fully understood, research suggests it involves altering the extracellular matrix metabolism in the uveoscleral pathway. []

Q2: Is the prostanoid FP receptor involved in this compound's IOP-lowering effect?

A2: Research in FP-receptor-deficient mice suggests that the prostanoid FP receptor plays a crucial role in the early IOP-lowering effects of this compound and other commercially available prostaglandin analogs. []

Q3: Does this compound influence endogenous prostaglandin production?

A3: Yes, studies demonstrate that this compound, in addition to its direct effects, also induces the production of endogenous prostaglandins, which may contribute to its IOP-lowering effect. []

Q4: How does this compound compare to latanoprost in terms of IOP reduction?

A4: Clinical trials have shown that latanoprost generally produces a greater reduction in IOP compared to this compound. [, ]

Q5: Does this compound affect aqueous humor dynamics beyond uveoscleral outflow?

A5: Research in rabbits suggests that this compound may also influence the pressure-dependent conventional outflow pathway and, to a lesser extent, the uveoscleral outflow pathway. []

Q6: Does this compound interact with the prostaglandin transporter (PGT)?

A6: Unlike the active metabolite of latanoprost, this compound and its metabolites (M1 and M2) showed minimal affinity for the human PGT, indicating a different cellular uptake mechanism. []

Q7: Does topical this compound influence ocular blood flow?

A7: Studies using laser speckle analysis in humans suggest that long-term topical this compound may increase blood flow in the optic nerve head and choroid-retina, possibly by reducing vascular resistance. [, ]

Q8: Can this compound be used in combination with other anti-glaucoma medications?

A8: Yes, this compound is often used in combination with beta-blockers like timolol or betaxolol to achieve greater IOP reduction. [, , ] Clinical trials have explored the efficacy and safety of these combinations.

Q9: Does this compound affect the contractility of the trabecular meshwork (TM)?

A9: In isolated TM strips, this compound has been shown to reduce TM contractility, particularly in the presence of endothelin 1. This effect is thought to be mediated through the modulation of L-type calcium channels. []

Q10: What are the major metabolites of this compound found in the eye?

A10: Following topical administration, this compound is rapidly metabolized. The primary metabolites found within the eye are M1 (unoprostone free acid) and M2 (an oxidized metabolite). [, ]

Q11: Which metabolite of this compound is considered to be pharmacologically active?

A11: While both M1 and M2 have been detected in ocular tissues, research suggests that M1, the unoprostone free acid, is the major active metabolite responsible for the IOP-lowering effect in both monkeys and humans. []

Q12: Where in the eye are this compound metabolites primarily found?

A12: Studies using radiolabeled this compound in rabbits showed that metabolites were distributed throughout the cornea, aqueous humor, iris, ciliary body, and retina, with M2 being the dominant metabolite in the aqueous humor, iris, and ciliary body. []

Q13: Does the metabolic profile of this compound differ between species?

A13: While the major metabolites are similar, there might be subtle differences in the metabolic profile of this compound between species. Further research is needed to fully characterize these differences.

Q14: What are the common side effects associated with this compound?

A14: Common side effects include mild conjunctival hyperemia, local irritation, and darkening of the iris color. []

Q15: Can this compound cause corneal epithelial disorders?

A15: Yes, there have been reports of corneal epithelial disorders associated with this compound use. Studies suggest that this effect might be due to the combined action of the drug and preservatives used in the formulation. [, ]

Q16: Does this compound promote melanogenesis?

A16: Studies using cultured mouse epidermal melanocytes showed that both this compound and latanoprost enhanced tyrosinase activity, a key enzyme in melanin synthesis, which could explain the iris pigmentation observed clinically. []

Q17: Does this compound affect hair growth?

A17: In a mouse model, this compound, similar to latanoprost and PGF2α, stimulated hair growth and follicular melanogenesis, leading to hypertrichosis and potentially poliosis (whitening of hair). []

Q18: Does this compound cause upper eyelid sulcus deepening?

A18: While upper eyelid sulcus deepening has been reported with various prostaglandin analogs, a comparative study found a lower frequency with this compound compared to bimatoprost, latanoprost, and tafluprost. []

Q19: What are the potential future directions for research on this compound?

A19: Future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.